molecular formula C14H15FN2O3 B13182470 Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13182470
M. Wt: 278.28 g/mol
InChI Key: DGOVVZHULGJEOG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 3-fluorobenzoylacetate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting intermediate is then esterified with ethyl acetate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammatory pathways or antimicrobial activity .

Comparison with Similar Compounds

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure includes a 3-fluorophenyl group and an ethyl acetate moiety , which are crucial for its biological interactions. The molecular formula is C14H15FN2O3C_{14}H_{15}FN_2O_3 .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. The pyrazole ring enhances its interaction with biological targets, such as enzymes and receptors involved in inflammatory pathways .

In preclinical studies, the compound demonstrated efficacy in reducing inflammation in various animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis .

For instance, one study highlighted its ability to induce apoptosis in human cancer cell lines, which could be attributed to the presence of the fluorophenyl group enhancing binding affinity to specific molecular targets .

The mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. The fluorophenyl group is particularly important for enhancing binding affinity and specificity towards biological targets. This interaction can lead to alterations in signal transduction pathways, affecting gene expression and metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation in animal models
AnalgesicProvides pain relief through modulation of receptors
AnticancerInhibits cancer cell proliferation
Mechanism of ActionModulates enzyme/receptor activity

Case Study: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a significant reduction in swelling compared to the control group. The results indicated a dose-dependent response, further supporting its potential as an anti-inflammatory agent .

Synthesis and Applications

The synthesis typically involves multi-step organic reactions optimized for yield and efficiency. The compound serves as a valuable building block for developing more complex molecules in drug discovery . Its applications extend beyond medicinal chemistry into areas like biochemistry for enzyme interaction studies.

Properties

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-5-10(15)7-11/h4-7,16H,3,8H2,1-2H3

InChI Key

DGOVVZHULGJEOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

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